molecular formula C21H27N5O4 B2536535 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848064-19-7

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2536535
M. Wt: 413.478
InChI Key: BAIMTLCWGLPMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Polyfunctional fused heterocyclic compounds, including those involving pyrimidinone and purinedione frameworks, are of interest due to their complex chemical behaviors and potential biological activities. For instance, Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, demonstrating the chemical versatility of these frameworks and their potential for further functionalization (Hassaneen et al., 2003).

Crystal Structure Analyses

The crystal structure of related compounds reveals the importance of understanding the molecular conformations and interactions that underpin their chemical and biological properties. For example, Low et al. (2004) detailed the crystal structures of racemic pyrido[5,6-d]pyrimidine-diones, providing insights into their molecular arrangements and potential implications for their reactivity and interaction with biological targets (Low et al., 2004).

Synthesis and Biological Activity

The synthesis of novel compounds derived from similar chemical frameworks has been linked to potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including triazines and oxadiazepines, from related chemical precursors, showing significant COX-2 inhibitory activity, which suggests potential applications in drug development for inflammatory conditions (Abu‐Hashem et al., 2020).

Charge Transport Properties

Exploring the optoelectronic and charge transport properties of related compounds, such as Pechmann dyes, reveals their potential as efficient materials for organic light-emitting diodes (OLEDs). Wazzan and Irfan (2019) investigated the properties of dimethyl fumarate derivatives, highlighting their charge transfer behavior and potential applications in the design of new materials for optoelectronic devices (Wazzan & Irfan, 2019).

Anti-inflammatory Activity

The anti-inflammatory activity of a series of substituted pyrimido[2,1-f]purine-diones has been studied, showcasing the therapeutic potential of compounds within this chemical class. Kaminski et al. (1989) synthesized and evaluated the anti-inflammatory activity of these compounds, highlighting their potential for the development of new therapeutic agents with reduced side effects (Kaminski et al., 1989).

properties

IUPAC Name

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-5-30-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-7-6-8-16(11-15)29-4/h6-8,11,14H,5,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIMTLCWGLPMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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